molecular formula C8H6BrNO2 B12855226 (2-Bromobenzo[d]oxazol-4-yl)methanol

(2-Bromobenzo[d]oxazol-4-yl)methanol

Cat. No.: B12855226
M. Wt: 228.04 g/mol
InChI Key: FKMZXASGHDZFBU-UHFFFAOYSA-N
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Description

(2-Bromobenzo[d]oxazol-4-yl)methanol is a chemical compound with the molecular formula C8H6BrNO2. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromobenzo[d]oxazol-4-yl)methanol typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of benzo[d]oxazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-Bromobenzo[d]oxazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromobenzo[d]oxazol-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical entities.

Mechanism of Action

The mechanism of action of (2-Bromobenzo[d]oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromobenzo[d]oxazol-4-yl)methanol is unique due to its specific bromine substitution on the benzoxazole ring, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

(2-bromo-1,3-benzoxazol-4-yl)methanol

InChI

InChI=1S/C8H6BrNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-3,11H,4H2

InChI Key

FKMZXASGHDZFBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Br)CO

Origin of Product

United States

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